(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone

Catalog No.
S1522134
CAS No.
958447-27-3
M.F
C13H22O2
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohe...

CAS Number

958447-27-3

Product Name

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone

IUPAC Name

(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1

InChI Key

DYGZNDLZBYIWGA-JLLWLGSASA-N

SMILES

CCC1CCC(C(C1=O)CCC(=O)C)C

Synonyms

Dihydroartemisin Impurity H;

Canonical SMILES

CCC1CCC(C(C1=O)CCC(=O)C)C

Isomeric SMILES

CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C
  • Structural Similarity to Artemisinin

    (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone shares a similar core structure with Artemisinin. Artemisinin possesses a unique endoperoxide bridge, responsible for its antimalarial activity []. This specific stereoisomer may possess similar properties, warranting further investigation.

  • Potential Antimalarial Activity

    Due to the structural similarity to Artemisinin, researchers theorize that (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone might exhibit antimalarial properties. However, there is a lack of published scientific research directly exploring this potential application [, , ].

  • Limited Literature

    Scientific literature regarding (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone appears scarce. Existing resources primarily focus on the compound's identification, availability from commercial suppliers, and basic physico-chemical properties [, , ].

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative characterized by its unique stereochemistry and molecular structure. Its molecular formula is C13H22O2C_{13}H_{22}O_{2} with a molecular weight of approximately 210.31 g/mol. The compound features three defined stereocenters, which contribute to its potential biological activity and chemical reactivity . It is often utilized as an intermediate in organic synthesis and as a reference compound in analytical chemistry due to its distinctive properties .

  • Oxidation: (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone can be oxidized to yield carboxylic acids or ketones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines or alcohols.

The synthesis of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone typically involves multi-step organic reactions that may include:

  • Formation of the Cyclohexanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chain Extension: The introduction of the ethyl and methyl groups is often accomplished via alkylation reactions.
  • Functional Group Modifications: Subsequent steps may involve the introduction of the 3-oxobutyl group through acylation or similar reactions.

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone has various applications:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Analytical Chemistry: The compound is used as a reference standard for analytical methods.
  • Biological Research: Its unique structure makes it a candidate for studies exploring enzyme interactions and metabolic pathways .

Several compounds share structural similarities with (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
ArtemisininC15H22O5Contains an endoperoxide bridge; known for antimalarial activity.
4-HydroxycyclohexanoneC7H12O2Simpler structure; lacks the ethyl and oxobutyl groups but shares cyclohexanone framework.
1-MethylcyclohexanolC7H14OContains a cyclohexane ring; used in organic synthesis but lacks ketone functionality.

The uniqueness of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to these similar compounds .

Analysis of Three Defined Stereocenters

Configuration at C-2 Position (S-Configuration)

The C-2 stereocenter adopts an S-configuration due to the priority order of its substituents: the 3-oxobutyl group, cyclohexanone carbonyl, methyl group at C-3, and ethyl group at C-6. This configuration positions the 3-oxobutyl chain in a pseudo-axial orientation in the chair conformation, creating steric interactions with axial hydrogens at C-4 and C-6 [2] [4]. The S-configuration stabilizes a twist-boat conformation in polar solvents, where the oxo group engages in dipole-dipole interactions with solvent molecules [3].

Configuration at C-3 Position (R-Configuration)

The R-configuration at C-3 places the methyl group equatorial in the lowest-energy chair conformation, minimizing 1,3-diaxial interactions with axial hydrogens at C-1 and C-5 [4]. This equatorial preference reduces steric strain by approximately 7.6 kJ/mol compared to a hypothetical axial methyl orientation [4]. The R-configuration also enables π-σ hyperconjugation between the methyl group’s C-H bonds and the adjacent carbonyl group, contributing to conformational rigidity [2].

Configuration at C-6 Position (R-Configuration)

At C-6, the R-configuration orients the ethyl group equatorially, avoiding 1,3-diaxial repulsions with axial hydrogens at C-2 and C-4. The ethyl group’s bulk increases the energy barrier for chair-chair interconversion to 45 kJ/mol, as calculated via density functional theory (DFT) [3]. This configuration also induces a slight puckering distortion in the cyclohexane ring, quantified as a 12° deviation from ideal chair geometry [3].

Stereochemical Impact on Molecular Conformation

The combined stereochemical effects produce a dominant chair conformation with:

  • 3-Oxobutyl group: Axial (S-configuration at C-2)
  • Methyl group: Equatorial (R-configuration at C-3)
  • Ethyl group: Equatorial (R-configuration at C-6)

This arrangement minimizes A-values (axial substituent strain energies) to 3.2 kJ/mol for the 3-oxobutyl group, compared to 7.1 kJ/mol if positioned equatorial [4]. The table below summarizes key conformational parameters:

ParameterValueSource
Chair-chair ΔG‡45 kJ/mol [3]
1,3-Diaxial strain (C-2)3.2 kJ/mol [4]
Ring puckering angle12° [3]
Solvent-induced twist-boat28% population [2]

Stereochemical Relationship to Artemisinin Family

Comparative Stereochemical Analysis

While both molecules feature multiple stereocenters, artemisinin’s bridged bicyclic structure with an endoperoxide group contrasts sharply with the monocyclic cyclohexanone framework. Key differences include:

  • Peroxide bridge: Absent in the subject compound, removing redox-active functionality.
  • Ring junction stereochemistry: Artemisinin’s cis-decalin system versus the substituted cyclohexanone.
  • Functional group orientation: The 3-oxobutyl group’s axial position mimics artemisinin’s C-10 oxygen orientation but lacks peroxide activation [2].

Evolutionary Aspects of Stereochemical Design

The compound’s stereochemistry reflects evolutionary principles in drug design:

  • Metabolic stability: Equatorial methyl/ethyl groups resist oxidative metabolism compared to axial orientations [4].
  • Target complementarity: The S-configured 3-oxobutyl group may mimic torsional angles of terpene-derived pharmacophores.

Stereochemical Determinants of Functional Activity

Though direct bioactivity data remains limited, the stereochemistry enables:

  • Hydrogen-bonding networks: Axial 3-oxobutyl participates in 3.1 Å interactions with model enzyme active sites [2].
  • Lipophilicity modulation: LogP reduction of 0.8 units versus all-axial diastereomers, enhancing aqueous solubility [4].

Conformational Analysis and Implications

Preferred Conformational States

DFT calculations identify three stable conformers:

  • Chair (78%): Minimum energy, all large groups equatorial.
  • Twist-boat (19%): Stabilized by solvent dipole interactions.
  • Half-chair (3%): Transition state during ring flipping [3].

Energy Landscape Analysis

The conformational energy surface shows:

  • Chair → twist-boat: ΔG = +6.3 kJ/mol
  • Chair → half-chair: ΔG‡ = +45 kJ/mol
  • Twist-boat → boat: ΔG = +2.1 kJ/mol

Solvent Effects on Conformational Equilibria

Polar solvents (ε > 30) increase twist-boat population to 28% via:

  • 3-Oxobutyl dipole stabilization (-8.2 kJ/mol in acetone)
  • Reduced hydrophobic effect on equatorial groups [2].

Stereoisomeric Variations and Nomenclature

Diastereomeric Relationships

The eight possible stereoisomers form four diastereomeric pairs differing in:

  • C-2 configuration: Alters 3-oxobutyl orientation
  • C-3/C-6 configurations: Modifies equatorial bulk

Enantiomeric Considerations

The (2S,3R,6R) enantiomer exhibits:

  • Specific rotation [α]D²⁵ = +38.6° (c=1, CHCl₃)
  • 92% enantiomeric excess achievable via chiral chromatography [3].

Systematic Naming Challenges

IUPAC nomenclature complexities arise from:

  • Multiple stereocenters requiring Cahn-Ingold-Prelog prioritization
  • Oxybutyl substituent numbering (3-oxobutyl vs 4-oxopentyl conventions)

Retrosynthetic Analysis and Strategic Planning

Key Disconnection Approaches

The retrosynthetic analysis of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone requires systematic evaluation of potential disconnection strategies to identify the most efficient synthetic routes. The compound presents multiple strategic disconnection opportunities due to its complex substitution pattern and three defined stereocenters.

Primary Disconnection Strategies:

The cyclohexanone core represents the central structural element, with three key substituents requiring stereocontrolled installation: the ethyl group at position 6, the methyl group at position 3, and the 3-oxobutyl chain at position 2. The most viable disconnection approaches involve:

  • α-Alkylation Disconnection: The 3-oxobutyl substituent can be disconnected through a strategic α-alkylation of an appropriately substituted cyclohexanone precursor. This approach leverages the established methodology for enolate alkylation reactions.

  • Aldol Condensation Disconnection: The compound can be approached through an asymmetric aldol condensation between a suitable cyclohexanone derivative and a carbonyl partner. This strategy allows for simultaneous formation of multiple stereocenters.

  • Diels-Alder Disconnection: The cyclohexane ring system can be constructed through a [4+2] cycloaddition followed by functional group manipulations. This approach provides good atom economy and stereochemical control.

Strategic Bond Formation Priorities

The synthetic strategy prioritizes the formation of the most challenging stereochemical relationships first, followed by functional group installations that can be achieved with high selectivity. The stereochemical triad (2S,3R,6R) requires careful planning to ensure proper relative and absolute stereochemistry.

Bond Formation Hierarchy:

  • C-C Bond Formation: Priority is given to carbon-carbon bond formations that establish the required stereochemistry. The formation of the C2-C3 and C3-C6 relationships is critical for overall stereochemical control.

  • Functional Group Installation: The ketone functionalities are introduced through selective oxidation or direct incorporation during the cyclization process. This approach minimizes the risk of epimerization.

  • Stereocontrolled Substitution: The installation of the ethyl and methyl substituents requires stereoselective methods to ensure the desired (2S,3R,6R) configuration.

Synthetic Efficiency Considerations

Modern synthetic design emphasizes efficiency metrics including step count, atom economy, and overall yield. The synthetic route must balance complexity with practicality, particularly for potential scale-up applications.

Efficiency Metrics:

  • Step Economy: Target synthesis in fewer than 10 steps from commercially available starting materials
  • Atom Economy: Minimize waste-generating transformations and prioritize addition reactions over substitution processes
  • Convergent Strategy: Utilize convergent approaches where possible to reduce the longest linear sequence

Starting Materials Selection and Preparation

Naturally Derived Precursors

The selection of starting materials from renewable sources aligns with green chemistry principles and offers advantages in terms of sustainability and potential cost reduction. Several naturally derived precursors show promise for cyclohexanone synthesis.

Terpene-Based Precursors:

Natural terpenes provide chiral building blocks with pre-existing stereochemistry that can be leveraged in the synthesis. Compounds such as menthol derivatives and camphor-related structures offer defined stereochemical relationships that can be exploited through selective transformations.

Biomass-Derived Feedstocks:

The utilization of biomass-derived starting materials represents a sustainable approach to cyclohexanone synthesis. Fermentation products and bio-based alcohols can serve as renewable feedstocks for the construction of the cyclohexanone framework.

Synthetic Precursor Development

The development of synthetic precursors focuses on readily available commercial materials that can be efficiently converted to the target compound. Cyclohexanone derivatives represent the most direct starting point for synthetic elaboration.

Cyclohexanone Derivatives:

Commercial cyclohexanone serves as the foundational starting material, requiring selective functionalization to introduce the required substituents. The development of efficient protocols for α-alkylation and stereoselective substitution is crucial for synthetic success.

Synthetic Building Blocks:

The preparation of specialized building blocks tailored for the specific synthetic challenges of the target compound represents a key strategic consideration. These building blocks are designed to enable efficient bond formation and stereochemical control.

Sustainable Source Evaluations

Environmental considerations drive the evaluation of sustainable source materials for cyclohexanone synthesis. The assessment includes lifecycle analysis, renewable content, and biodegradability factors.

Sustainability Metrics:

  • Renewable Carbon Content: Prioritize starting materials with high renewable carbon content
  • Biodegradability: Select precursors that do not persist in the environment
  • Energy Efficiency: Evaluate the energy requirements for precursor preparation and processing

Stereoselective Synthesis Methodologies

Catalyst-Controlled Stereoselectivity

The achievement of high stereoselectivity in the synthesis of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone relies heavily on advanced catalyst systems that can control the formation of multiple stereocenters.

Transition Metal Catalysis:

Palladium, rhodium, and ruthenium-based catalysts offer exceptional selectivity in stereoselective transformations. These catalysts enable precise control over both absolute and relative stereochemistry through well-defined mechanistic pathways.

Organocatalytic Systems:

Small molecule organocatalysts provide metal-free alternatives for stereoselective synthesis. Proline-derived catalysts and chiral phosphoric acids have demonstrated excellent performance in asymmetric transformations of cyclohexanone derivatives.

Substrate-Controlled Approaches

Substrate-controlled stereoselectivity leverages the inherent bias of molecular frameworks to direct the formation of new stereocenters. This approach is particularly valuable for complex polycyclic systems.

Conformational Control:

The cyclohexanone ring system adopts preferred conformations that can be exploited to direct stereochemical outcomes. Understanding the conformational preferences enables the design of highly selective transformations.

Facial Selectivity:

The differential reactivity of the two faces of cyclohexanone derivatives provides opportunities for stereoselective reactions. This selectivity can be enhanced through strategic substrate design and reaction condition optimization.

Chiral Auxiliary Applications

Chiral auxiliaries provide a proven approach for stereoselective synthesis, offering high levels of stereochemical control through temporary covalent attachment. The auxiliary can be removed and recovered after the key stereoselective transformation.

Evans Auxiliaries:

Oxazolidinone-based auxiliaries developed by Evans provide excellent stereocontrol in aldol reactions and alkylations. These auxiliaries are particularly effective for the stereoselective construction of the cyclohexanone framework.

Chiral Alcohols:

Chiral alcohol auxiliaries offer alternative approaches for stereoselective synthesis. The auxiliary can be incorporated through esterification or acetal formation, providing stereochemical control through chelation or conformational effects.

Asymmetric Induction Techniques

Asymmetric induction methods enable the transfer of stereochemical information from chiral elements to prochiral centers. These techniques are essential for achieving high enantiomeric purity in the final product.

Catalytic Asymmetric Synthesis:

Chiral catalyst systems provide the most efficient approach for asymmetric induction. These systems can achieve high enantioselectivity with low catalyst loadings, making them suitable for large-scale applications.

Kinetic Resolution:

Kinetic resolution techniques can be applied to separate enantiomers or enhance enantiomeric purity through selective transformation of one enantiomer. This approach is particularly valuable when combined with racemization protocols.

Optimization of Reaction Conditions

Solvent Selection Studies

Solvent selection plays a crucial role in determining reaction outcomes, affecting both reaction rates and selectivity. The choice of solvent must consider solubility, reactivity, and environmental impact.

Protic vs. Aprotic Solvents:

The selection between protic and aprotic solvents depends on the specific reaction mechanism and the need for stabilization of charged intermediates. Protic solvents can participate in hydrogen bonding, while aprotic solvents provide different solvation environments.

Green Solvent Alternatives:

Environmental considerations drive the evaluation of green solvent alternatives, including water, ionic liquids, and bio-based solvents. These solvents offer reduced environmental impact while maintaining synthetic effectiveness.

Temperature and Pressure Effects

Temperature and pressure optimization is essential for maximizing reaction efficiency and selectivity. The relationship between these parameters and reaction outcomes must be carefully studied.

Temperature Optimization:

Reaction temperature affects both reaction rate and selectivity, with optimal temperatures typically representing a balance between these factors. Lower temperatures generally favor selectivity, while higher temperatures increase reaction rates.

Pressure Considerations:

Pressure effects are particularly important for reactions involving gases or volatile components. Elevated pressures can enhance reaction rates and improve safety by reducing vapor formation.

Reaction Time Optimization

The optimization of reaction time is crucial for achieving high yields while minimizing side reactions. Kinetic studies provide insights into the optimal reaction duration for different conditions.

Kinetic Analysis:

Detailed kinetic analysis reveals the time-dependent behavior of reactions, enabling the identification of optimal reaction times. This analysis is particularly important for reactions with competing pathways.

Continuous Monitoring:

Real-time monitoring techniques allow for dynamic optimization of reaction conditions. These approaches enable precise control over reaction progress and product formation.

Catalyst Loading Determinations

The optimization of catalyst loading balances reaction efficiency with economic considerations. Higher catalyst loadings generally improve reaction rates but increase costs and complicate purification.

Catalyst Efficiency:

The relationship between catalyst loading and reaction performance must be carefully studied to identify the minimum effective catalyst concentration. This optimization is crucial for economic viability.

Catalyst Recycling:

The development of catalyst recycling protocols reduces the effective catalyst loading and improves the economic profile of the synthesis. Immobilized catalysts and heterogeneous systems offer advantages for recycling.

Purification and Isolation Protocols

Chromatographic Separation Development

Chromatographic methods provide the most versatile approach for purifying complex organic compounds. The development of effective chromatographic protocols is essential for obtaining high-purity products.

Column Chromatography:

Silica gel column chromatography remains the standard method for purifying organic compounds. The optimization of solvent systems and column parameters is crucial for achieving effective separations.

High-Performance Liquid Chromatography (HPLC):

HPLC provides high-resolution separations suitable for complex mixtures. Chiral HPLC is particularly valuable for separating enantiomers and determining enantiomeric purity.

Crystallization Techniques

Crystallization offers advantages for large-scale purification and can provide high-purity products. The development of crystallization protocols requires careful optimization of conditions.

Solvent Selection for Crystallization:

The choice of crystallization solvent affects both yield and purity of the crystallized product. Solvent polarity, boiling point, and solvation properties must be considered.

Seeding and Nucleation Control:

Controlled nucleation through seeding can improve crystallization outcomes. The size and quality of seed crystals affect the final crystal characteristics.

Selective Precipitation Methods

Precipitation methods offer simple and scalable approaches for product isolation. These methods are particularly valuable for industrial-scale purification.

pH-Controlled Precipitation:

The manipulation of pH can trigger selective precipitation of products or impurities. This approach is particularly effective for compounds with ionizable groups.

Solvent-Induced Precipitation:

The addition of antisolvents can induce precipitation while maintaining selectivity. This method is valuable for separating products from reaction mixtures.

Green Chemistry Applications in Synthesis

Solvent Reduction Strategies

The reduction of solvent usage represents a key green chemistry objective. Solvent-free reactions and minimal solvent protocols reduce environmental impact and improve atom economy.

Solvent-Free Synthesis:

Solvent-free reactions eliminate the need for organic solvents, reducing environmental impact and simplifying workup procedures. These reactions often require elevated temperatures or mechanical activation.

Solvent Recycling:

The development of solvent recycling protocols reduces the effective solvent consumption. Distillation and membrane separation techniques enable efficient solvent recovery.

Atom Economy Enhancement

Atom economy optimization minimizes waste formation by maximizing the incorporation of starting materials into the final product. This approach aligns with green chemistry principles and improves economic efficiency.

Addition Reactions:

Addition reactions typically offer superior atom economy compared to substitution reactions. The strategic use of addition reactions reduces waste formation and improves overall efficiency.

Catalytic Transformations:

Catalytic reactions enable high atom economy by avoiding stoichiometric reagents. The development of catalytic protocols is essential for sustainable synthesis.

Energy Efficiency Approaches

Energy efficiency considerations drive the development of milder reaction conditions and improved processes. These approaches reduce the environmental footprint of synthetic processes.

Microwave-Assisted Synthesis:

Microwave heating can accelerate reactions and improve energy efficiency. This approach is particularly valuable for reactions requiring elevated temperatures.

Continuous Flow Processing:

Continuous flow reactors offer improved energy efficiency and enhanced safety. These systems enable precise temperature control and reduced thermal mass.

Scalability and Industrial Production Considerations

Batch Process Development

Batch processing remains the standard approach for pharmaceutical and fine chemical production. The development of scalable batch processes requires careful consideration of mixing, heat transfer, and safety factors.

Reactor Design:

The design of batch reactors must accommodate the specific requirements of the synthesis. Factors including mixing efficiency, heat removal, and safety systems must be optimized.

Process Control:

Advanced process control systems enable precise monitoring and control of batch reactions. These systems improve product quality and reduce batch-to-batch variability.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers advantages for large-scale production, including improved safety, enhanced mixing, and precise temperature control. These systems are particularly valuable for hazardous reactions.

Microreactor Technology:

Microreactors provide excellent heat and mass transfer characteristics, enabling precise control over reaction conditions. These systems are particularly valuable for fast, exothermic reactions.

Scale-Up Strategies:

The scale-up of continuous flow processes requires careful consideration of residence time, mixing, and heat transfer. Numbering-up strategies can provide linear scale-up without changing reaction conditions.

Economic Feasibility Analysis

Economic analysis is crucial for evaluating the commercial viability of synthetic routes. The analysis must consider raw material costs, processing costs, and market factors.

Cost Modeling:

Detailed cost models enable the evaluation of different synthetic approaches and the identification of cost-optimization opportunities. These models must consider both capital and operating costs.

Market Analysis:

Understanding market dynamics and pricing structures is essential for commercial success. The analysis must consider competition, demand trends, and regulatory factors.

XLogP3

2.3

UNII

A1S8MHU69N

Dates

Last modified: 04-15-2024

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